5-((2-Bromophenyl)thio)pentan-2-one
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Overview
Description
5-((2-Bromophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a pentanone chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)thio)pentan-2-one typically involves the reaction of 2-bromothiophenol with a suitable pentanone derivative. One common method is the nucleophilic substitution reaction where 2-bromothiophenol reacts with 5-chloropentan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
5-((2-Bromophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2-Bromophenyl)thio)pentan-2-one involves its interaction with various molecular targets. The thioether linkage and bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Chlorophenyl)thio)pentan-2-one
- 5-((2-Fluorophenyl)thio)pentan-2-one
- 5-((2-Iodophenyl)thio)pentan-2-one
Uniqueness
5-((2-Bromophenyl)thio)pentan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
5-(2-bromophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-9(13)5-4-8-14-11-7-3-2-6-10(11)12/h2-3,6-7H,4-5,8H2,1H3 |
InChI Key |
LCARJDSZIXIRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=CC=C1Br |
Origin of Product |
United States |
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